1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiradical Activity
Research on derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has shown antimicrobial and antiradical activities. A study synthesized a series of compounds related to this chemical and tested them against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds exhibited antimicrobial activities and were also evaluated for their antioxidant capacity, showing potential in both fields (Čižmáriková et al., 2020).
Properties in Polymer Synthesis
The compound has been studied in the context of polymer synthesis. A paper explored the mechanical, electrical, and other properties of polyarylesters derived from this compound and tere-/isophthalic acid. These studies are crucial for understanding the potential applications of such compounds in material science and engineering (Ismail, 1971).
Synthesis and Characterization in Organic Chemistry
The compound has been used in the synthesis of various organic molecules. For instance, its reaction with hydrazine hydrate led to the formation of a new compound, which was characterized for its molecular structure, showcasing the versatility of this compound in organic synthesis (Chang & Liu, 2007).
Application in Medicinal Chemistry
This chemical has been part of the synthesis of various biologically active compounds, including those with potential medicinal applications. A study focused on synthesizing new series of hydroxy pyrazolines, which involved converting related compounds into intermediates for further chemical reactions (Parveen, Iqbal, & Azam, 2008).
Cancer Research
In cancer research, derivatives of this compound have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity on human non-small cell lung carcinoma cell lines. This highlights the potential of these compounds in developing new cancer therapies (Ma et al., 2017).
Development of Metal Complexes with Antimicrobial Activity
The compound has been used to synthesize metal complexes (Cu(II), Co(II), and Ni(II)) with enhanced antimicrobial activities compared to the free ligand. Such research can lead to the development of new antimicrobial agents (Tharmaraj et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It has been noted for its antimicrobial properties, particularly against strains such asStaphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of these microbial species.
Properties
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353018 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18430-74-5 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?
A1: The reaction of this compound with hydrazine hydrate leads to the formation of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. This compound, characterized by its symmetrical structure with a central N—N bond, exhibits intramolecular O—H⋯N and intermolecular C—H⋯Cl hydrogen bonds, which contribute to the stability of its crystal structure [].
Q2: Are there any known applications of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol, the product of the reaction between this compound and hydrazine hydrate?
A2: The provided research focuses primarily on the synthesis and structural characterization of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. Further research is needed to explore potential applications of this compound.
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